![molecular formula C5H3ClN4 B188529 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 28593-24-0](/img/structure/B188529.png)
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with cyclohexanone, O-(diethoxymethyl)oxime . The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The compound is stored under inert gas to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted triazolopyridazines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry has identified 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine as a promising scaffold for the development of new therapeutic agents.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections. For example, ethyl this compound-3-carboxylate has shown effectiveness against certain bacterial strains and is being investigated for its anti-inflammatory properties .
- Neurological Disorders : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders. Its structural features may influence the interaction with biological targets involved in these conditions .
- Cancer Treatment : Studies have explored the antiproliferative activity of triazolo derivatives against various cancer cell lines. These compounds are being evaluated for their ability to inhibit specific cancer pathways .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized to develop new herbicides and fungicides. Its application aims to improve crop yields and protect against pests:
- Herbicide Development : The compound's unique chemical structure allows it to interact with plant metabolic pathways, potentially leading to the development of effective herbicides that can control weed growth without harming crops .
- Fungicide Research : Similar to herbicides, its antifungal properties are being studied to create fungicides that can protect crops from fungal infections while minimizing environmental impact .
Material Science
The exploration of this compound in material science focuses on its potential in creating advanced materials:
- Polymer Development : Researchers are investigating this compound for its ability to enhance the thermal stability and chemical resistance of polymers. This could lead to the development of materials suitable for high-performance applications in various industries .
Biochemistry
In biochemistry, this compound is employed in biochemical assays:
- Enzyme Interaction Studies : The compound is used to study enzyme interactions and pathways. This research is crucial for drug discovery and understanding metabolic processes within organisms .
Environmental Science
The environmental applications of this compound involve assessing pollutant degradation:
- Pollutant Assessment : Researchers utilize this compound to evaluate the degradation rates of pollutants in various environments. Its application contributes to environmental remediation efforts by identifying effective strategies for pollutant breakdown .
Summary Table of Applications
Application Area | Specific Uses | Potential Benefits |
---|---|---|
Pharmaceuticals | Antimicrobial agents; neurological disorder treatments; cancer therapy | Development of effective therapeutic agents |
Agricultural Chemistry | Herbicides; fungicides | Improved crop yields; pest protection |
Material Science | Advanced polymers | Enhanced thermal stability; chemical resistance |
Biochemistry | Enzyme interaction studies | Insights into metabolic processes; drug discovery |
Environmental Science | Pollutant degradation assessment | Contributions to environmental remediation efforts |
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-[1,2,4]triazolo[3,4-f]pyridazine: Similar structure but different ring fusion pattern.
3-Chloro-6-hydrazinopyridazine: Precursor in the synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine.
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: A derivative used in high-energy materials.
Uniqueness
This compound is unique due to its specific chlorine substitution, which imparts distinct reactivity and stability compared to other triazolopyridazine derivatives . This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and material science .
Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.
This compound is characterized by its unique triazole-pyridazine framework which contributes to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes.
Biological Activity Overview
The biological activities of this compound have been extensively studied. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have indicated its effectiveness against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The most potent derivatives have shown an EC50 value of 0.17 μM against this pathogen .
- Anticancer Potential : Research indicates that derivatives of this compound may act as selective inhibitors of tankyrases (TNKSs), which are implicated in cancer progression. Compounds with the triazolo[4,3-b]pyridazine scaffold demonstrated low nanomolar IC50 values against TNKSs while showing minimal cross-reactivity with other PARP family proteins .
- Mechanism of Action : The mechanism involves the interaction with specific enzymes and receptors, leading to inhibition of critical pathways in pathogens and cancer cells. For instance, the compound's ability to inhibit the hERG ion channel has raised concerns regarding cardiotoxicity at higher concentrations; however, modifications in structure have improved selectivity and reduced toxicity .
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications to the triazolo[4,3-b]pyridazine core influence biological activity:
- Substituent Variations : Substituting different groups at positions 6 or 8 on the triazolo ring has been shown to significantly affect potency. Compounds lacking specific nitrogen atoms or possessing bulky substituents generally exhibited reduced activity .
- Comparative Analysis : A comparative analysis with similar compounds such as 6-Chloro-[1,2,4]triazolo[3,4-f]pyridazine revealed that structural variations impact both efficacy and selectivity towards biological targets. For example, derivatives with methyl substitutions at specific positions demonstrated enhanced potency against C. parvum compared to their unsubstituted counterparts .
Case Studies
Several case studies illustrate the compound's potential:
- Antimicrobial Efficacy : A study evaluated a series of triazolopyridazine analogs against C. parvum, identifying lead compounds with improved efficacy and safety profiles suitable for further development as therapeutic agents for cryptosporidiosis .
- Cancer Research : In another study focusing on TNKS inhibition, a derivative was identified that effectively inhibited TNKS-1 and TNKS-2 with low nanomolar potency while showing minimal off-target effects on other PARP proteins. This selectivity positions it as a promising candidate for cancer therapy targeting Wnt signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, and what intermediates are critical?
The synthesis typically involves cyclization reactions of 3-chloro-6-hydrazinopyridazine with reagents like triethyl orthoacetate or chloroacetyl chloride. For example:
- Intermediate 3-chloro-6-hydrazinopyridazine reacts with triethyl orthoacetate in acetic acid under reflux to yield 6-chloro-3-methyl derivatives (e.g., compound 5 ) .
- Cyclization with chloroacetyl chloride forms 6-chloro-3-chloromethyl derivatives (e.g., compound 1 ) .
Key intermediates include 3-chloro-6-hydrazinopyridazine and ethyl ethoxymethylenemalonate. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be tightly controlled to avoid side products like 2 .
Q. How is the structure and purity of this compound validated experimentally?
- X-ray crystallography confirms planar molecular geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds) .
- HPLC with a C18 column (mobile phase: 5:95 ACN:H2O + 0.1% H3PO4) ensures purity, with retention times around 2.1 minutes .
- NMR spectroscopy (1H, 13C) and elemental analysis are standard for functional group verification .
Advanced Research Questions
Q. How do substituents at the 3-position influence biological activity?
Derivatives with aryl or alkyl groups at the 3-position (e.g., 3-methylphenyl, 2,6-difluorophenyl) show enhanced antiproliferative activity. For example:
- 3-(2,6-Difluorophenyl) derivatives exhibit activity against cancer cell lines via kinase inhibition .
- Substituent polarity and steric effects modulate binding to biological targets. Systematic SAR studies using substituents like R1=H, 4-F; R2=Et reveal trends in potency .
Q. What experimental strategies resolve contradictions in reaction yields or product distributions?
- Reaction optimization : Varying stoichiometry (e.g., excess chloroacetyl chloride) or solvents (DMF vs. acetic acid) reduces side products like 2 .
- Protecting groups : Introducing temporary protecting groups on reactive sites (e.g., NH2) improves regioselectivity .
- DoE (Design of Experiments) : Systematic screening of parameters (temperature, catalyst loading) identifies optimal conditions .
Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?
- π–π stacking (centroid distance: 3.699 Å) and C–H⋯N hydrogen bonds enhance thermal stability but reduce solubility. These interactions are critical for crystallinity and formulation design .
- Weak C–Cl bond localization (bond length: 1.732 Å) may influence reactivity in nucleophilic substitution .
Q. What methodologies are used to assess antiproliferative mechanisms?
- In vitro assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and Western blotting to identify kinase inhibition pathways .
Q. How can synthetic byproducts be minimized during scale-up?
- Continuous flow chemistry : Automated systems maintain precise control of reaction parameters (e.g., residence time, mixing) .
- Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures removes impurities like unreacted hydrazine derivatives .
Q. Methodological Notes
- Safety : Handle 6-chloro derivatives in fume hoods; use PPE (gloves, goggles) due to potential skin/eye irritation .
- Data validation : Cross-reference HPLC, NMR, and crystallographic data to confirm structural assignments .
- Theoretical frameworks : Link SAR studies to computational models (e.g., DFT for bond localization analysis) to predict activity .
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXXBYNOUBNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310571 | |
Record name | 6-chloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28593-24-0 | |
Record name | 28593-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED5NK55VZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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